1,3,5-Tris(trifluoromethyl)cyclohexane

Description

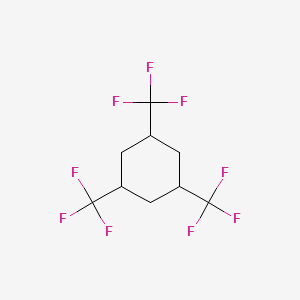

Structure

3D Structure

Properties

Molecular Formula |

C9H9F9 |

|---|---|

Molecular Weight |

288.15 g/mol |

IUPAC Name |

1,3,5-tris(trifluoromethyl)cyclohexane |

InChI |

InChI=1S/C9H9F9/c10-7(11,12)4-1-5(8(13,14)15)3-6(2-4)9(16,17)18/h4-6H,1-3H2 |

InChI Key |

OPZMJQBYGLKBFR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC(CC1C(F)(F)F)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier tool for probing the structure and dynamics of 1,3,5-tris(trifluoromethyl)cyclohexane in solution. Through a combination of one-dimensional and multi-dimensional techniques, a comprehensive picture of its molecular framework and conformational exchange can be established.

Application of ¹H and ¹³C NMR for Structural Assignment and Carbon Chemical Shifts

¹H NMR spectroscopy provides initial insights into the proton environment of the cyclohexane (B81311) ring. The chemical shifts and coupling patterns of the methine (CH) and methylene (B1212753) (CH₂) protons are influenced by the stereochemical relationship between the three trifluoromethyl (CF₃) groups (e.g., cis vs. trans isomers).

¹³C NMR is particularly sensitive to the influence of the trifluoromethyl substituents. The introduction of a CF₃ group causes significant changes in the chemical shifts of the cyclohexane ring carbons, primarily at the alpha (α) and gamma (γ) positions. researchgate.netresearchgate.net The magnitude of these shifts is dependent on the orientation of the CF₃ group, whether it is in an axial or equatorial position. researchgate.net An equatorial CF₃ group typically causes a deshielding effect (a downfield shift) on the α-carbon, while an axial CF₃ group induces a notable shielding effect (an upfield shift) on the γ-carbons due to steric compression, known as the γ-gauche effect. researchgate.net By analyzing these substituent-induced chemical shifts (SCS), the preferred conformation and relative stereochemistry of the isomers can be inferred. researchgate.net

Table 1: Predicted ¹³C NMR Substituent Effects of a Trifluoromethyl Group on a Cyclohexane Ring This table illustrates the typical chemical shift increments (in ppm) observed for carbons at the α, β, and γ positions upon substitution with an axial or equatorial CF₃ group. A positive value indicates a downfield shift (deshielding), and a negative value indicates an upfield shift (shielding).

| Position | Axial CF₃ Effect (ppm) | Equatorial CF₃ Effect (ppm) |

| α-Carbon | +1.5 to +2.5 | +4.5 to +5.5 |

| β-Carbon | +2.0 to +3.0 | +1.5 to +2.5 |

| γ-Carbon | -5.5 to -6.5 | +0.5 to -0.5 |

| Data synthesized from studies on trifluoromethyl-substituted cyclohexanes. researchgate.netresearchgate.net |

¹⁹F NMR for Direct Analysis of Trifluoromethyl Groups and Conformational Dynamics

¹⁹F NMR spectroscopy is an exceptionally powerful and direct method for studying fluorinated compounds like this compound. nih.gov The ¹⁹F nucleus has a high natural abundance and sensitivity, and its chemical shift is extremely responsive to the local electronic and steric environment. nih.govresearchgate.net

For a given isomer of this compound, the CF₃ groups in axial and equatorial positions will give rise to distinct signals in the ¹⁹F NMR spectrum at low temperatures, where the ring-flip motion is slow on the NMR timescale. researchgate.netrsc.org Typically, an axial CF₃ group is shielded relative to an equatorial one, appearing at a higher field (less negative ppm value). researchgate.net The integration of these signals allows for the direct quantification of the populations of different conformers at equilibrium.

Dynamic NMR Spectroscopy for Quantifying Conformational Exchange and Activation Barriers

The cyclohexane ring is not static but undergoes rapid conformational exchange, primarily through a "chair-flip" process. Dynamic NMR spectroscopy, utilizing variable-temperature experiments, is the key technique for quantifying the energetics of this process. researchgate.netrsc.org

As a sample of this compound is heated, the rate of the chair-flip increases. In the ¹⁹F NMR spectrum, the distinct signals for the axial and equatorial CF₃ groups will broaden, move closer together, and eventually merge into a single, time-averaged signal at a specific temperature known as the coalescence temperature. By analyzing the spectral line shapes at different temperatures, it is possible to calculate the rate of exchange and, subsequently, the free energy of activation (ΔG‡) for the conformational exchange process. researchgate.net This provides a quantitative measure of the energy barrier to the ring-flip, a fundamental dynamic property of the molecule.

Utilization of Advanced 2D NMR Techniques (e.g., COSY, HSQC, NOESY) for Stereochemical Elucidation

While 1D NMR provides essential information, complex stereochemical problems often require advanced 2D NMR experiments to resolve ambiguities. nih.gov

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY spectra would map the connectivity of the entire proton network of the cyclohexane ring, helping to assign specific proton signals. libretexts.orgyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. princeton.eduyoutube.com HSQC is invaluable for the unambiguous assignment of the ¹³C NMR spectrum based on the more easily assigned ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the through-space proximity of nuclei, which is essential for stereochemical elucidation. libretexts.org For example, in the cis,cis-isomer where all three CF₃ groups are on the same face of the ring, they would likely exist in a chair conformation with one axial and two equatorial groups, or vice-versa. NOESY can detect correlations between an axial CF₃ group and other axial protons on the same face of the ring (1,3-diaxial interactions), providing definitive proof of their relative cis stereochemistry.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides detailed information about the structure and dynamics in solution, X-ray crystallography offers an exact, static picture of the molecule in the solid state. libretexts.org

Determination of Molecular Conformation and Absolute Configuration in the Crystalline State

Single-crystal X-ray diffraction analysis provides the ultimate determination of the molecular structure. nih.gov It yields precise data on bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule in the crystal lattice. researchgate.net For this compound, this would unambiguously reveal whether the cyclohexane ring adopts a chair, boat, or twist-boat conformation in the solid state. nih.govrsc.org

For chiral isomers of this compound, crystallographic analysis using anomalous dispersion effects can determine the absolute configuration of the stereocenters. nih.gov This technique provides a definitive three-dimensional model of the molecule, serving as a benchmark for comparison with computational models and solution-state NMR data. researchgate.net

Table 2: Representative Data from a Hypothetical X-ray Crystallography Study This table shows the type of geometric parameters that would be obtained from a single-crystal X-ray diffraction experiment for a specific conformer.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Conformation | Chair |

| C-CF₃ Bond Length (avg.) | 1.52 Å |

| C-C Bond Length (ring avg.) | 1.54 Å |

| C-F Bond Length (avg.) | 1.34 Å |

| C-C-C Ring Angle (avg.) | 111.5° |

| F-C-F Angle (avg.) | 106.8° |

| These values are representative and not from a specific experimental report on this compound. |

Analysis of Intermolecular Interactions and Crystal Packing Effects on Conformation

The conformation of this compound in the solid state is heavily influenced by a network of weak intermolecular interactions and crystal packing forces. The trifluoromethyl (CF₃) groups, with their high electronegativity, play a crucial role in dictating these interactions. While a definitive crystal structure for this compound is not widely reported, analysis of related fluorinated organic compounds allows for an informed discussion of the likely forces at play.

Intermolecular interactions in fluorinated cyclohexanes are often governed by weak hydrogen bonds of the C-H···F type. rsc.orgrsc.org The cyclohexane ring provides C-H donors that can interact with the fluorine atoms of neighboring molecules. Furthermore, the facial polarity induced by the fluorine atoms on the cyclohexane ring can lead to specific molecular ordering in the solid state, with arrangements that juxtapose electropositive and electronegative faces. nih.gov

The conformation of the cyclohexane ring, whether in the more stable chair form or a twisted boat conformation, will be a balance between minimizing intramolecular steric strain from the bulky CF₃ groups and maximizing favorable intermolecular interactions within the crystal lattice. utexas.edu For the likely predominant chair conformation, the trifluoromethyl groups can occupy either axial or equatorial positions. The cis-isomer, with all three CF₃ groups on the same face of the ring, would likely favor a conformation where these bulky groups are in equatorial positions to minimize 1,3-diaxial interactions. utexas.eduspcmc.ac.in The trans-isomers would have a mix of axial and equatorial substituents, leading to more complex conformational equilibria. spcmc.ac.in The crystal packing forces can potentially trap a conformation that is not the absolute lowest in energy for an isolated molecule.

Vibrational Spectroscopy (Infrared and Raman) for Structural and Conformational Probing

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful tool for probing the structural and conformational details of this compound. The vibrational spectrum is expected to be rich with characteristic modes associated with the trifluoromethyl groups and the cyclohexane backbone.

The most prominent vibrational modes for this molecule will be the C-F stretching frequencies, which are typically found in the 1000-1400 cm⁻¹ region of the IR spectrum. benthamopen.comaip.org Given the presence of three CF₃ groups, a series of strong absorption bands is anticipated in this region. The exact frequencies and intensities of these bands can be sensitive to the local symmetry and conformation of the molecule. For instance, the symmetric and asymmetric stretching modes of the CF₃ groups may be distinguishable. nih.gov

The cyclohexane ring itself will give rise to a variety of vibrational modes, including C-H stretching, C-C stretching, and various bending and deformation modes (scissoring, twisting, wagging, and rocking). The C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ range. The C-C stretching vibrations of the cyclohexane ring typically appear in the 800-1200 cm⁻¹ region. researchgate.net

Table 1: Predicted Dominant Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| C-H Stretching | 2850-3000 | IR, Raman |

| Asymmetric CF₃ Stretching | 1200-1400 | IR (Strong) |

| Symmetric CF₃ Stretching | 1100-1200 | IR, Raman (Strong) |

| C-C Stretching (Ring) | 800-1200 | IR, Raman |

| CF₃ Deformation/Rocking | 500-800 | IR, Raman |

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry is an essential technique for the molecular identification and structural elucidation of this compound through the analysis of its fragmentation pathways upon ionization. The mass spectra of fluorinated compounds are often characterized by distinctive fragmentation patterns. nist.gov

Upon electron ionization, this compound is expected to form a molecular ion (M⁺). However, for many fluorinated alkanes, the molecular ion peak can be of low intensity or even absent. nist.gov The fragmentation of the molecular ion is likely to proceed through several key pathways, primarily involving the robust trifluoromethyl groups and the cyclohexane ring structure.

A dominant fragmentation pathway for fluorinated aliphatic compounds is the loss of a fluorine atom, leading to an [M-F]⁺ ion. researchgate.net Another common fragmentation involves the cleavage of a C-C bond to lose a trifluoromethyl radical (•CF₃), resulting in an [M-CF₃]⁺ ion. The stability of the resulting carbocation will influence the prevalence of this pathway.

Further fragmentation could involve the sequential loss of CF₂ units or other small fluorine-containing fragments. researchgate.net Cleavage of the cyclohexane ring itself can also occur, leading to a complex series of fragment ions. youtube.com The fragmentation of cyclic fluorinated compounds often results in a series of ions separated by masses corresponding to CF, CF₂, and CF₃. nist.govresearchgate.net

Table 2: Plausible Fragmentation Pathways for this compound

| Precursor Ion | Neutral Loss | Fragment Ion | Description |

|---|---|---|---|

| [C₇H₁₁(CF₃)₃]⁺ | •CF₃ | [C₇H₁₁(CF₃)₂]⁺ | Loss of a trifluoromethyl radical |

| [C₇H₁₁(CF₃)₃]⁺ | F• | [C₇H₁₁(CF₃)₂(CF₂)]⁺ | Loss of a fluorine radical |

| [C₇H₁₁(CF₃)₃]⁺ | HF | [C₇H₁₀(CF₃)₃]⁺ | Elimination of hydrogen fluoride (B91410) |

| [C₇H₁₁(CF₃)₂]⁺ | CF₂ | [C₇H₁₁(CF₃)(CF)]⁺ | Loss of difluorocarbene from a fragment ion |

The presence of characteristic isotopic patterns, if other heteroatoms were present, would further aid in the identification of fragment ions. High-resolution mass spectrometry would be invaluable for determining the elemental composition of the various fragment ions, thereby confirming the proposed fragmentation pathways.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Geometrical Optimization and Energetic Analysis

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangements of a molecule and the energy differences between its various forms.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it ideal for analyzing the conformational preferences of substituted cyclohexanes. mdpi.comeurjchem.com For 1,3,5-tris(trifluoromethyl)cyclohexane, the primary focus of DFT studies is to identify the most stable chair conformers and to quantify the energetic penalties associated with less stable arrangements, such as boat or twist-boat conformations.

The stereoisomers of this compound, primarily the cis (all-equatorial) and trans (di-equatorial, mono-axial) forms, are subject to detailed analysis. DFT calculations are used to perform geometry optimizations for each potential conformer, finding the lowest energy structure for each. Subsequent frequency calculations confirm that these structures are true minima on the potential energy surface and provide thermodynamic data, such as Gibbs free energies.

The energy landscape can be mapped by calculating the energy of intermediate structures along the pathway of conformational changes, such as the chair-flip process. nih.gov This allows for the determination of energy barriers between different conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Isomer/Conformer | Substituent Positions | Relative Energy (kcal/mol) |

| cis-Chair | 1,3,5-tri-equatorial | 0.00 (Reference) |

| trans-Chair | 1,3-di-equatorial, 5-axial | 5.5 - 6.5 |

| cis-Twist-Boat | - | 6.0 - 7.0 |

| cis-Boat | - | 7.5 - 8.5 |

| Note: These are illustrative values based on typical A-values for CF₃ and ring strain energies. Actual values would be determined from specific DFT calculations (e.g., at the B3LYP/6-31G(d) level). |

Ab initio methods, which are based on first principles without empirical data, offer a higher level of theoretical accuracy. Møller-Plesset perturbation theory (MP2) is a common ab initio method used to incorporate electron correlation effects, which are not fully accounted for in standard DFT approaches. nih.govarxiv.org

For this compound, MP2 calculations are employed to refine the geometries and relative energies of the conformers predicted by DFT. researchgate.net These high-accuracy calculations serve as a benchmark to validate the results from more computationally efficient DFT methods. By comparing MP2 and DFT results, researchers can assess the performance of different DFT functionals for this class of highly fluorinated compounds. MP2 calculations are particularly valuable for obtaining precise electronic structures, which are crucial for an accurate analysis of bonding and intermolecular interactions.

Molecular Dynamics Simulations for Investigating Conformational Flux and Solution Behavior

While quantum chemical calculations analyze static structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the observation of conformational transitions and interactions with a solvent environment. nih.gov

For this compound, MD simulations can be used to study the chair-to-chair ring inversion process. By simulating the molecule's trajectory over nanoseconds, one can observe the transitions between the all-equatorial cis-conformer and its inverted form, passing through high-energy boat or twist-boat transition states. These simulations allow for the calculation of the free energy barrier for this process, which is a key indicator of the molecule's conformational flexibility.

Furthermore, placing the molecule in a simulated solvent box (e.g., water or a nonpolar solvent) reveals how intermolecular interactions affect its conformational equilibrium. The solvent can influence the preference for certain conformers and the rate of interconversion between them.

Analysis of Electronic Structure and Bonding Interactions

Understanding the electronic structure is key to explaining the stability and reactivity of this compound. The strong electronegativity of the fluorine atoms creates unique electronic effects that govern the molecule's properties.

Natural Bond Orbital (NBO) analysis is a powerful technique used to translate the complex wavefunctions from quantum calculations into a more intuitive chemical picture of bonding, lone pairs, and orbital interactions. rsc.org For substituted cyclohexanes, NBO analysis is crucial for identifying and quantifying stereoelectronic effects, such as hyperconjugation. researchgate.netresearchgate.net

Hyperconjugation involves the donation of electron density from a filled bonding orbital (σ) to a nearby empty antibonding orbital (σ*). In this compound, significant hyperconjugative interactions are expected due to the powerful electron-withdrawing nature of the CF₃ groups. Key interactions include:

σ(C-H) → σ(C-C)* and σ(C-C) → σ(C-C)*: These interactions stabilize the cyclohexane (B81311) ring framework.

σ(C-H) → σ(C-F)*: Similarly, adjacent C-H bonds can donate into the C-F antibonding orbitals.

NBO analysis provides the second-order perturbation theory energy (E(2)) for each donor-acceptor interaction, which quantifies the strength of the hyperconjugative effect. These energies help to explain the conformational preferences beyond simple sterics; for example, certain arrangements may maximize these stabilizing electronic interactions.

Table 2: Representative NBO Second-Order Perturbation Energies (E(2)) for a Substituted Cyclohexane

| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Interaction Type |

| σ (C1-C2) | σ* (C1-CF₃) | ~1.5 - 2.5 | Ring stabilization |

| σ (C1-H1) | σ* (C1-CF₃) | ~0.5 - 1.0 | Vicinal hyperconjugation |

| σ (C2-C3) | σ* (C1-CF₃) | ~0.3 - 0.6 | Long-range interaction |

| Note: These are illustrative values. The magnitude of E(2) depends on orbital overlap and energy difference, which are specific to the calculated molecular geometry. |

The distribution of electron density within this compound is highly polarized due to the 18 fluorine atoms. This charge distribution can be analyzed through calculated atomic charges (e.g., from Mulliken or Natural Population Analysis) and visualized using the molecular electrostatic potential (ESP) surface. mdpi.com

The ESP map illustrates the electrostatic potential on the molecule's electron density surface.

Negative Regions (Red/Yellow): These areas correspond to high electron density and are typically found around the highly electronegative fluorine atoms. This indicates these are sites susceptible to interaction with electrophiles or positive charges.

Positive Regions (Blue): These areas of low electron density are expected around the hydrogen atoms of the cyclohexane ring. These sites are favorable for interactions with nucleophiles or negative charges.

Neutral Regions (Green): These represent areas of intermediate potential, likely found over the carbon framework.

The ESP surface provides a comprehensive picture of the molecule's charge distribution, offering critical insights into its polarity and potential for non-covalent interactions, such as hydrogen bonding or halogen bonding, which dictate its macroscopic properties and behavior in a condensed phase. mdpi.comnih.gov

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)

The prediction of NMR spectroscopic parameters for this compound would theoretically involve the use of quantum mechanical calculations. Density Functional Theory (DFT) is a common method for this purpose, often utilizing functionals such as B3LYP or PBE0, in conjunction with a suitable basis set (e.g., 6-31G* or larger) to accurately model the electronic environment of the molecule.

The general workflow for such a computational study would be:

Conformational Search: Identifying the lowest energy conformers of this compound (e.g., chair, boat, twist-boat) through systematic or stochastic conformational searching algorithms.

Geometry Optimization: Optimizing the geometry of each significant conformer to find the minimum energy structure.

NMR Parameter Calculation: Using the optimized geometries, the NMR shielding tensors would be calculated for each nucleus (¹H, ¹³C, ¹⁹F). These shielding tensors are then converted into chemical shifts, typically by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). Spin-spin coupling constants would also be computed.

A hypothetical data table for the predicted NMR chemical shifts of the most stable chair conformer of cis-1,3,5-Tris(trifluoromethyl)cyclohexane might look like this:

Hypothetical Predicted NMR Data for cis-1,3,5-Tris(trifluoromethyl)cyclohexane

| Atom | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

|---|---|---|

| H (axial) | Data not available | Data not available |

| H (equatorial) | Data not available | Data not available |

| C (CH) | Data not available | Data not available |

| C (CH₂) | Data not available | Data not available |

| C (CF₃) | Data not available | Data not available |

Note: The values in this table are placeholders as no specific computational studies for this compound could be found.

Mechanistic Investigations of Reaction Pathways and Transition States using Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms, including those involving this compound. Such investigations would typically focus on understanding the energetics and geometries of reactants, transition states, intermediates, and products for a given transformation.

A computational study of a hypothetical reaction, for example, the dehydrofluorination of this compound, would involve:

Mapping the Potential Energy Surface: Identifying all stationary points along the reaction coordinate.

Locating Transition States: Using algorithms like the Berny algorithm to find the first-order saddle point (transition state) connecting reactants and products.

Frequency Calculations: Performing frequency calculations to confirm the nature of the stationary points (minima for reactants, products, and intermediates; a single imaginary frequency for transition states). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to ensure it connects the intended reactants and products.

The primary output of such a study would be a reaction energy profile, illustrating the relative energies of all species involved in the reaction.

Hypothetical Reaction Profile Data for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | Data not available |

| Transition State 1 | Data not available |

| Intermediate | Data not available |

| Transition State 2 | Data not available |

Note: This table is illustrative. No specific mechanistic studies involving this compound from which to draw data are currently available in the scientific literature.

Investigation of Reaction Mechanisms and Reactivity Patterns

Mechanistic Studies of Trifluoromethylation Reactions Involving Cyclohexane (B81311) Scaffolds

The synthesis of 1,3,5-tris(trifluoromethyl)cyclohexane typically proceeds via the hydrogenation of its aromatic precursor, 1,3,5-tris(trifluoromethyl)benzene (B44845). Therefore, the critical trifluoromethylation step occurs on the benzene (B151609) ring. However, direct trifluoromethylation methods applicable to saturated carbocycles are an area of active research, providing insight into the formation of C(sp³)–CF₃ bonds.

One notable strategy involves the deoxytrifluoromethylation of cyclohexanone (B45756) derivatives. nih.gov This approach uses the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) to perform a 1,2-addition to the carbonyl group of a cyclohexanone. nih.govchemrxiv.org Subsequent chemical steps can then lead to a trifluoromethylated cyclohexane ring or, through an aromatization sequence, a trifluoromethyl arene. nih.gov

Mechanistically, trifluoromethylation reactions can proceed through various pathways, including nucleophilic, electrophilic, and radical mechanisms. mdpi.com In recent years, methods involving the generation of the trifluoromethyl radical (•CF₃) have become prevalent. orientjchem.org These reactions often utilize photoredox catalysis or transition metals to generate the •CF₃ radical from stable sources like Togni's reagents. orientjchem.orgacs.org The radical then adds to a C=C double bond or participates in a C–H functionalization event. While often applied to arenes and heteroarenes, these principles are foundational for developing methods for direct trifluoromethylation of alkanes. acs.orgresearchgate.net

For precursors to this compound, the trifluoromethylation of the benzene ring is key. This is often achieved through reactions that are less applicable to an inert cyclohexane ring, such as copper-catalyzed reactions with sodium trifluoromethanesulfinate. acs.org

Detailed Analysis of Hydrogenation Reaction Mechanisms and Catalytic Pathways

The conversion of 1,3,5-tris(trifluoromethyl)benzene to this compound is a critical hydrogenation step that defines the stereochemistry of the final product. The mechanism is heavily dependent on the catalyst employed. Due to the electron-deficient nature of the aromatic ring, this hydrogenation requires robust catalytic systems.

Homogeneous catalysts have shown remarkable efficiency and selectivity in this transformation. Specifically, rhodium-based catalysts featuring strongly σ-donating ligands, such as cyclic (alkyl)(amino)carbenes (CAAC), are highly effective. tcichemicals.com The (Cyclohexyl-CAAC)Rh(COD)Cl complex, for instance, can hydrogenate highly electron-deficient arenes under relatively mild conditions. tcichemicals.com

The catalytic cycle for such hydrogenations generally involves:

Oxidative Addition: The catalyst activates H₂.

Coordination: The aromatic substrate coordinates to the metal center.

Migratory Insertion: A series of hydrogen transfers from the metal to the coordinated ring occurs.

Reductive Elimination: The saturated cyclohexane product is released, regenerating the active catalyst.

A key feature of these catalysts is their ability to control stereoselectivity. For substituted benzenes, hydrogenation can yield different stereoisomers (e.g., cis or trans). The use of specific Rh-CAAC catalysts has enabled the face-selective hydrogenation of 1,3,5-trisubstituted benzene derivatives, leading to the preferential formation of the all-cis isomer. rsc.orgresearchgate.net This selectivity arises from the coordination of the substrate to one face of the catalyst, directing the delivery of hydrogen atoms from that side.

| Catalyst System | Substrate Type | Key Feature | Typical Product | Reference |

|---|---|---|---|---|

| Rhodium–Cyclic (Alkyl)(Amino)Carbene (Rh-CAAC) | Electron-deficient arenes | High efficiency, strong σ-donating ligand | cis-Cyclohexane derivative | rsc.org, tcichemicals.com |

| Ruthenium Binuclear Complex (Shvo Catalyst) | α,β-Unsaturated ketones | Selective for C=C bond over C=O | Saturated ketone | tcichemicals.com |

| Palladium on Carbon (Pd/C) | General arenes, alkenes | Heterogeneous, widely used | Mixture of isomers possible | tcichemicals.com |

Influence of Trifluoromethyl Groups on Cyclohexane Ring Reactivity and Selectivity

The three trifluoromethyl groups exert a powerful influence on the cyclohexane ring through a combination of electronic and steric effects.

The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms. nih.govmdpi.com This property dramatically alters the electronic nature of the cyclohexane ring.

Inductive Effect: The strong C-F bond dipoles create a powerful inductive electron withdrawal (-I effect) from the cyclohexane ring. This effect significantly reduces the electron density of the C-H bonds and the carbon skeleton itself.

Reactivity towards Electrophiles: The reduced electron density deactivates the cyclohexane ring towards electrophilic attack. Reactions that proceed via carbocationic intermediates at the ring carbons would be highly disfavored, as the CF₃ groups would destabilize any developing positive charge.

Reactivity towards Nucleophiles: Conversely, the electron-withdrawing nature of the CF₃ groups makes the hydrogen atoms on the ring more acidic (electropositive) than in unsubstituted cyclohexane. st-andrews.ac.uk This can facilitate reactions involving deprotonation. Furthermore, any reaction involving nucleophilic attack on a carbon atom of the ring would be electronically favored compared to simple cyclohexane, although such reactions are generally rare for alkanes without a suitable leaving group. Studies on related superelectrophiles show that CF₃ groups enhance electrophilic character at adjacent cationic sites by delocalizing charge. nih.gov

The facial polarization of polyfluorinated cyclohexanes, where one face of the ring is electron-rich (C-H bonds) and the other is electron-poor (C-F bonds), is a known phenomenon that can direct intermolecular interactions. nih.govst-andrews.ac.uk In this compound, a similar, though more complex, electronic landscape is expected, influencing how the molecule interacts with reagents.

The trifluoromethyl group is significantly bulkier than a hydrogen atom or a methyl group, which introduces considerable steric hindrance. mdpi.comnumberanalytics.com In the this compound molecule, the spatial arrangement of these three bulky groups is a dominant factor in its reactivity.

Conformational Preference: In the chair conformation, large substituents preferentially occupy equatorial positions to minimize 1,3-diaxial interactions. For the cis-1,3,5-isomer, this would force all three CF₃ groups into equatorial positions, leading to a stable conformation. However, other stereoisomers would experience significant steric strain from axial CF₃ groups. The synthesis of a cyclohexane bearing six CF₃ groups, all on the same face, highlights the extreme steric crowding these groups can create. chemistryworld.com

Control of Reaction Pathways: Steric hindrance can block or slow the approach of a reagent to a particular face of the molecule. masterorganicchemistry.comyoutube.com Any reaction occurring at the cyclohexane ring would likely proceed from the face least encumbered by the trifluoromethyl groups. This steric shielding dictates the stereoselectivity of addition or substitution reactions. For example, if a reaction were to occur at a ring carbon, the trajectory of the incoming reagent would be heavily influenced by the positions of the neighboring CF₃ groups. acs.org An exhaustive study on the synthesis of 1,3,5-trifluorenylcyclohexane, a sterically analogous system, showed that the steric strain present in the transition state created an unusually high activation barrier, preventing the final cyclization step. figshare.com

| Substituent | Van der Waals Radius (approx. Å) | Electronic Effect | General Steric Demand |

|---|---|---|---|

| -H | 1.20 | Neutral | Very Low |

| -F | 1.47 | -I, +M (Inductively withdrawing) | Low |

| -CH₃ | 2.00 | +I (Inductively donating) | Moderate |

| -CF₃ | 2.70 | -I (Strongly withdrawing) | High |

Studies on the Chemical Stability and Degradation Pathways of Trifluoromethylated Cyclohexanes (e.g., Dehydrofluorination)

The presence of C-F bonds, which are among the strongest single bonds in organic chemistry, imparts significant chemical and thermal stability to fluorinated compounds. mdpi.com Trifluoromethylated cyclohexanes are thus generally more stable than their non-fluorinated counterparts.

Metabolic Stability: Fluorination is a common strategy in medicinal chemistry to increase metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov The strong C-F bonds are resistant to cleavage, and the electron-withdrawing CF₃ groups deactivate adjacent C-H bonds to oxidation. nih.gov

Degradation Pathways: Despite their high stability, degradation pathways exist. One common reaction for fluoroalkanes is dehydrofluorination (elimination of HF), typically under basic conditions. For a trifluoromethyl group, this is less likely than for a single fluorine substituent, but if a suitable leaving group is present elsewhere on the ring, elimination reactions could be influenced by the acidity of adjacent protons. While trifluoromethyl groups themselves are generally stable, some trifluoromethyl-containing compounds have been shown to degrade or metabolize to trifluoroacetic acid (TFA), a persistent environmental compound. st-andrews.ac.uk However, the stability of the C-CF₃ bond on a saturated ring suggests this would not be a facile process for this compound under normal conditions.

Further studies on the long-term stability and potential degradation products of this compound under various environmental and chemical conditions are needed to fully characterize its lifecycle.

Advanced Applications in Chemical Synthesis and Materials Science

1,3,5-Tris(trifluoromethyl)cyclohexane as a Versatile Building Block in Complex Organic Synthesis

The rigid and stereochemically defined cyclohexane (B81311) framework, substituted with three trifluoromethyl groups, presents a unique scaffold for complex organic synthesis. Although direct examples of its use are scarce, its potential can be understood by examining related fluorinated structures.

While no specific syntheses using this compound as a direct precursor are documented, the chemistry of related polyfluorinated cyclohexanes provides a roadmap for its potential derivatization. For instance, synthetic routes to other selectively fluorinated cyclohexanes often involve multi-step sequences starting from aromatic precursors, followed by reduction and stereoselective fluorination reactions. It is plausible that functionalization of the C-H bonds on the this compound ring could be achieved through radical trifluoromethylation or other advanced C-H activation techniques, leading to more complex fluorinated architectures. The presence of the trifluoromethyl groups would likely influence the regioselectivity and stereoselectivity of such reactions.

The conformational preferences of 1,3,5-trisubstituted cyclohexanes are well-established, with the chair conformation being the most stable. In the case of this compound, two primary diastereomers would be the cis and trans isomers.

cis-1,3,5-Tris(trifluoromethyl)cyclohexane : This isomer can exist in two chair conformations: one with all three trifluoromethyl groups in equatorial positions (tri-equatorial) and the other with all three in axial positions (tri-axial). Due to severe 1,3-diaxial steric strain between the bulky trifluoromethyl groups, the tri-equatorial conformer would be significantly more stable.

trans-1,3,5-Tris(trifluoromethyl)cyclohexane : This isomer would have two trifluoromethyl groups on one face of the ring and one on the other. The most stable chair conformation would place two trifluoromethyl groups in equatorial positions and one in an axial position.

The high energetic barrier to ring flipping, especially in the cis isomer, makes this scaffold a structurally constrained building block. This conformational rigidity is a desirable trait in the design of molecules where precise positioning of functional groups is critical, such as in medicinal chemistry and materials science. nih.gov

Table 1: Predicted Conformational Preferences of this compound Isomers

| Isomer | Most Stable Conformation | Key Steric Interactions |

| cis | Tri-equatorial chair | Minimal steric strain |

| trans | Di-equatorial, mono-axial chair | 1,3-diaxial interactions involving one CF3 group |

Design of Ligands and Coordination Chemistry Utilizing Trifluoromethylated Cyclohexane Scaffolds

The cis-1,3,5-tris(trifluoromethyl)cyclohexane scaffold, with its potential for C-H functionalization to introduce coordinating groups, could serve as a tripodal ligand scaffold. The rigid cyclohexane core would pre-organize the coordinating arms, which can be advantageous for metal ion binding. The trifluoromethyl groups would provide a lipophilic exterior to the resulting metal complex, potentially enhancing its solubility in nonpolar solvents and influencing its electronic properties. While there are no specific examples of ligands based on this exact scaffold, the use of other tripodal cyclohexane-based ligands, such as cis,cis-1,3,5-triaminocyclohexane, in coordination chemistry is well-established and highlights the potential of this structural motif. The electron-withdrawing nature of the trifluoromethyl groups would also modulate the basicity and donor properties of any introduced ligating atoms.

Exploration in Advanced Materials and Functional Molecules

The unique properties imparted by the trifluoromethyl groups make this compound an interesting candidate for the development of advanced materials.

The well-defined stereochemistry and conformational rigidity of this compound make it a promising building block for supramolecular chemistry. Research on other facially polarized fluorinated cyclohexanes, such as all-cis-1,2,3,4,5,6-hexafluorocyclohexane, has demonstrated their ability to engage in living supramolecular polymerization, driven by their large molecular dipole moments. supsi.chnih.govresearchgate.net These molecules can self-assemble into nanofibers with well-defined structures. supsi.chnih.govresearchgate.net Similarly, the strategic placement of trifluoromethyl groups in this compound could induce a significant molecular dipole, facilitating predictable intermolecular interactions and self-assembly into ordered supramolecular structures. st-andrews.ac.uk The formation of such assemblies is often governed by a combination of dipole-dipole interactions and solvophobic effects. thieme-connect.com

Interdisciplinary Research Applications Leveraging the Unique Characteristics of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a cornerstone of modern chemical and materials science due to its unique combination of electronic and steric properties. Its strong electron-withdrawing nature, high electronegativity, metabolic stability, and specific size make it a critical component in designing molecules for a wide range of interdisciplinary applications, from pharmaceuticals to advanced polymers. mdpi.comnih.gov The introduction of CF₃ groups can profoundly alter the physicochemical properties of a parent molecule, including its lipophilicity, acidity, and capacity for hydrogen bonding. nih.gov

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the trifluoromethyl group is frequently incorporated into drug candidates to enhance their therapeutic profiles. mdpi.com Its presence can significantly improve a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. chemicalbook.comwechemglobal.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic oxidation. mdpi.com This characteristic is often exploited to protect a reactive site on a drug molecule, thereby increasing its half-life and bioavailability. wikipedia.org

Lipophilicity and Permeability: The CF₃ group increases the lipophilicity of molecules, which can enhance their ability to cross cell membranes and improve absorption and distribution within the body. mdpi.comontosight.airesearchgate.net This modulation of a drug's logP value is a key strategy for optimizing its pharmacokinetic properties. mdpi.com

Binding Affinity: The high electronegativity of the fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing substituent. researchgate.net This electronic effect can enhance electrostatic or hydrogen bonding interactions between a drug and its target receptor or enzyme, leading to increased potency. mdpi.comresearchgate.net

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group. wikipedia.org This substitution allows medicinal chemists to fine-tune the steric and electronic properties of a lead compound to optimize its efficacy and selectivity. wikipedia.org

The impact of the trifluoromethyl group is evident in numerous FDA-approved drugs across various therapeutic areas.

| Drug Name | Therapeutic Class | Role of the Trifluoromethyl Group |

| Fluoxetine (Prozac) | Antidepressant (SSRI) | Enhances interaction with the serotonin (B10506) transporter and contributes to metabolic stability. ontosight.ai |

| Celecoxib (Celebrex) | Anti-inflammatory (COX-2 Inhibitor) | The CF₃ group is crucial for the selective binding to the COX-2 enzyme. wikipedia.org |

| Efavirenz (Sustiva) | Antiretroviral (NNRTI) | Contributes to the binding affinity for HIV reverse transcriptase. wikipedia.org |

| Selinexor | Anticancer | The 3,5-bis(trifluoromethyl)phenyl moiety is a key part of the molecule's structure, contributing to its cytotoxic activity. mdpi.com |

Materials Science and Polymer Chemistry

The unique properties of the trifluoromethyl group are also harnessed in materials science to develop advanced polymers with tailored characteristics. chemicalbook.comontosight.ai Incorporating CF₃ groups into polymer backbones can significantly enhance thermal stability, chemical resistance, and solubility while modifying optical and dielectric properties. ontosight.aiacs.orgnih.gov

Thermal and Chemical Stability: Fluoropolymers containing CF₃ groups exhibit high thermal stability and are relatively inert, making them suitable for applications in harsh environments. ontosight.ainih.gov

Solubility and Processing: The introduction of trifluoromethyl groups can improve the solubility of otherwise intractable aromatic polymers, such as polyimides and poly(aryl ether oxazole)s, in common organic solvents, facilitating their processing. acs.org

Dielectric Properties: In the microelectronics industry, there is a high demand for low dielectric constant materials. researchgate.net Introducing CF₃ groups into polyimide films has been shown to increase the polymer's free volume, which in turn significantly reduces its dielectric constant and water uptake, making these materials ideal for interlayer insulation in integrated circuits. researchgate.net

Optical Properties and Surface Energy: In polymer coatings, CF₃ groups can be used to control surface properties. The hydrophobic nature of the CF₃ moiety lowers the surface energy of materials like poly(methyl methacrylate) (PMMA), which is desirable for creating protective or non-stick coatings. researchgate.net

Research on poly(aryl ether oxazole)s has demonstrated the tangible effects of CF₃ substitution on polymer properties.

| Polymer Base | Modifying Group | Glass Transition Temperature (T₉) | Effect of CF₃ Group |

| Polymer 7a | None | 169 °C | - |

| Polymer 10a | Two -CF₃ groups | 185 °C | Increased T₉ by 16 °C, indicating enhanced stiffness. acs.org |

| Polymer 7b | -C(CF₃)₂- | 191 °C | - |

| Polymer 10b | -C(CF₃)₂- and two -CF₃ groups | 205 °C | Increased T₉ by 14 °C, further enhancing thermal stability. acs.org |

Agrochemicals

The trifluoromethyl group is a prevalent feature in modern agrochemicals, including herbicides, insecticides, and fungicides. chemicalbook.comontosight.ai Its inclusion can enhance the efficacy and stability of the active ingredients. For instance, the herbicide Trifluralin and the systemic insecticide Sulfoxaflor contain trifluoromethyl groups, which are integral to their biological activity. wikipedia.org

Future Research Directions and Perspectives

Development of More Efficient, Sustainable, and Scalable Synthetic Methodologies

The synthesis of poly(trifluoromethyl)cyclohexanes often relies on the hydrogenation of the corresponding aromatic precursors. For instance, the synthesis of all-cis 1,2,4,5-tetrakis(trifluoromethyl)- and all-cis 1,2,3,4,5,6-hexakis(trifluoromethyl)cyclohexanes has been achieved through the direct hydrogenation of the precursor benzenes. researchgate.net A primary future objective is to develop and refine synthetic routes to 1,3,5-Tris(trifluoromethyl)cyclohexane that are not only high-yielding but also adhere to the principles of green chemistry.

Key research avenues include:

Catalyst Optimization: The current methods often employ precious metal catalysts like rhodium. researchgate.netresearchgate.net Future work should focus on developing catalysts based on more abundant and less toxic metals or even exploring metal-free catalytic systems. The goal is to achieve high diastereoselectivity, allowing for precise control over the stereochemistry (e.g., cis vs. trans isomers) of the final product.

Process Intensification: Exploring flow chemistry and other process intensification technologies could lead to safer, more scalable, and continuous production methods, moving away from traditional batch processes.

Alternative Precursors: Research into alternative starting materials beyond 1,3,5-tris(trifluoromethyl)benzene (B44845) could open new synthetic pathways. This might involve cascade reactions or organocatalytic methods that build the substituted cyclohexane (B81311) ring from simpler, non-aromatic fluorinated building blocks. rsc.orgresearchgate.net

| Methodology | Potential Advantages | Research Challenges |

|---|---|---|

| Catalytic Hydrogenation of Arene Precursor | Direct, potentially high-yielding route. | Requires high pressure, expensive/toxic catalysts, control of stereoisomers. |

| Organocatalytic Cascade Reactions | Metal-free, potentially high enantioselectivity. rsc.org | Complex reaction design, scalability, availability of starting materials. |

| Flow Chemistry Synthesis | Improved safety, scalability, and control over reaction parameters. | High initial setup cost, optimization of flow conditions. |

Deeper Understanding of Complex Conformational Dynamics and Their Environmental Dependencies

The cyclohexane ring is renowned for its chair-boat conformational flexibility. The presence of three bulky and highly polar trifluoromethyl groups at the 1, 3, and 5 positions introduces significant steric and electronic interactions that dictate the molecule's preferred three-dimensional structure. These interactions, particularly 1,3-diaxial interactions, are critical in determining the stability of different conformers. libretexts.orglibretexts.org For example, the all-cis isomer of 1,2,3,4,5,6-hexakis(trifluoromethyl)cyclohexane was found to adopt a flattened chair conformation. researchgate.net

Future research should aim to:

Map the Conformational Landscape: A thorough investigation of the potential energy surface of both cis and trans isomers of this compound is needed to identify the most stable chair, twist-boat, and boat conformations.

Solvent and Solid-State Effects: Systematically study how the surrounding environment (e.g., solvent polarity, crystal packing forces) influences the conformational equilibrium. The strong dipole moments of the CF3 groups suggest that intermolecular interactions could play a significant role.

Dynamic Behavior: Investigate the energy barriers to ring inversion using techniques like variable temperature NMR spectroscopy. rsc.org Understanding the kinetics of conformational changes is crucial for applications where molecular motion is a factor.

Integration of Cutting-Edge Spectroscopic and Computational Techniques for Comprehensive Characterization

A comprehensive characterization of this compound requires a synergistic approach, combining advanced experimental techniques with high-level theoretical calculations. While standard techniques like NMR and IR spectroscopy provide basic structural information, a deeper understanding necessitates more sophisticated methods.

Future characterization efforts should involve:

Gas-Phase Studies: Techniques like gas-phase electron diffraction (GED), which has been used to study the structure of the aromatic precursor 1,3,5-tris(trifluoromethyl)benzene, can provide precise bond lengths and angles free from intermolecular effects in a crystal lattice. researchgate.netuni-tuebingen.de

Advanced NMR Spectroscopy: Beyond simple spectra, advanced 2D NMR techniques and the analysis of 19F-1H and 19F-13C coupling constants can provide detailed insights into the molecule's conformation in solution.

Computational Chemistry: High-level quantum chemical calculations, such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), are essential for predicting molecular geometries, vibrational frequencies, and energy barriers between conformers. ias.ac.inresearchgate.net These theoretical predictions can guide and validate experimental findings.

| Technique | Information Gained | Role in Integrated Approach |

|---|---|---|

| Variable Temperature NMR | Conformational populations and energy barriers to ring inversion in solution. rsc.org | Experimental validation of solution-phase dynamics. |

| Gas-Phase Electron Diffraction (GED) | Precise gas-phase molecular structure (bond lengths, angles). researchgate.net | Provides an "unperturbed" molecular structure for comparison with theory. |

| Single-Crystal X-ray Diffraction | Solid-state structure and intermolecular packing. | Reveals the influence of crystal forces on conformation. |

| DFT/Ab Initio Calculations | Geometries, energies of conformers, vibrational spectra, electronic properties. ias.ac.in | Theoretical foundation for interpreting experimental data and exploring unobserved states. |

Expanding the Scope of Derivatization for Novel Functional Materials and Molecular Devices

The 1,3,5-substitution pattern on the cyclohexane ring provides a tripodal scaffold that is highly attractive for creating molecules with specific three-dimensional architectures. By chemically modifying the cyclohexane ring, it is possible to design novel functional materials. The synthesis of tripodal molecules based on a facially polarized cyclohexane core has been shown to be a valuable strategy in supramolecular chemistry. researchgate.netnih.govrsc.org

Promising directions for derivatization include:

Supramolecular Hosts: Introducing binding sites (e.g., hydroxyls, amides) onto the cyclohexane backbone could lead to the creation of host molecules for ion recognition or catalysis. The facially polarized nature of polyfluorinated cyclohexanes can enhance binding affinities. nih.govrsc.org

Liquid Crystals: The rigid yet conformationally active core of this compound, when combined with appropriate mesogenic groups, could lead to the development of new liquid crystalline materials with unique phase behaviors.

Fluorinated Polymers: Using derivatized forms of the compound as monomers could yield specialty polymers with high thermal stability, chemical resistance, and low surface energy, characteristic of fluorinated materials.

Exploration of New Catalytic Transformations and Reaction Pathways Involving Trifluoromethylated Cyclohexanes

The unique electronic properties imparted by multiple trifluoromethyl groups could enable this compound and its derivatives to participate in or mediate novel chemical reactions. The strong electron-withdrawing nature of the CF3 group significantly alters the reactivity of the C-H bonds on the cyclohexane ring.

Future research in this area could explore:

C-H Functionalization: Developing catalytic methods to selectively activate and functionalize the C-H bonds on the cyclohexane ring would provide a powerful tool for late-stage modification and the synthesis of complex derivatives. Photoredox catalysis, which has been used for the trifluoromethylation of arenes, could be adapted for this purpose. nih.gov

Organocatalysis: Investigating the use of chiral derivatives of this compound as organocatalysts for asymmetric transformations. The defined stereochemistry and electronic properties could induce high levels of stereocontrol in reactions.

Ligand Development: Synthesizing derivatives that can act as ligands for transition metal catalysts. The electronic influence of the trifluoromethylated scaffold could tune the catalytic activity and selectivity of the metal center in reactions such as cross-coupling or hydrogenation.

By pursuing these research directions, the scientific community can build a comprehensive understanding of this compound and harness its unique properties to pioneer advances in catalysis, materials science, and supramolecular chemistry.

Q & A

Q. Why might synthetic yields vary significantly between reported methods for similar fluorinated compounds?

- Methodological Answer : Subtle differences in reagent purity (e.g., Et₃N·3HF vs. anhydrous HF), moisture levels, or stereochemical drift during workup (e.g., epimerization) impact reproducibility. Systematic DoE (Design of Experiments) optimizes critical parameters like temperature gradients and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.